Potassium Tris(1-pyrazolyl)borohydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

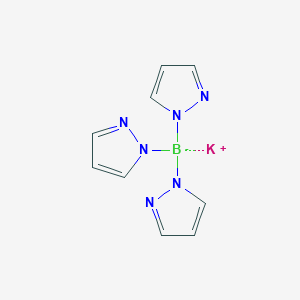

Potassium Tris(1-pyrazolyl)borohydride is a chemical compound with the molecular formula C₉H₁₀BKN₆. It is known for its use as a reducing agent in various chemical reactions. The compound is characterized by its white to almost white crystalline powder appearance and is typically stored under inert gas to prevent degradation.

準備方法

Potassium Tris(1-pyrazolyl)borohydride can be synthesized through the reaction of potassium borohydride with pyrazole. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction under similar conditions, with additional purification steps to achieve high purity levels .

化学反応の分析

Coordination Reactions with Metal Ions

KTP functions as a tripodal ligand, coordinating with transition metals through its three pyrazolyl nitrogen atoms. This coordination stabilizes metal complexes, which are pivotal in catalytic and medicinal applications.

Key Findings:

-

Molybdenum Complex Formation: KTP forms stable complexes with molybdenum(IV), as demonstrated in studies where the ligand’s steric bulk influenced catalytic activity. These complexes exhibit anticancer properties, with IC₅₀ values ranging from 0.3–3.0 μM in human cancer cell lines .

-

Iron Chelation: KTP derivatives, such as KTp(4-Me), chelate ferrous iron (Fe²⁺), disrupting cellular iron uptake in hepatocellular carcinoma cells. This chelation modulates iron-regulated proteins like transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1α (HIF-1α) .

Table 1: Metal Complexes Formed with KTP

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Mo(IV) | [Mo(Tp)(CO)₂] | Anticancer | |

| Fe(II) | [Fe(Tp)Cl] | Iron chelation |

Reduction of Carbonyl Compounds

KTP acts as a selective reducing agent in organic synthesis, particularly for converting aldehydes and ketones to alcohols. Its borohydride moiety facilitates hydride transfer under mild conditions.

Mechanism:

RCHO+KTP→RCH2OH+Byproducts

Experimental Data:

-

Efficiency: Titration with HClO₄ confirms ≥91% purity and reactivity in reduction reactions .

-

Solubility: Polar solvents like water and alcohols enhance reaction rates due to KTP’s solubility (>10 mg/mL) .

Table 2: Reduction of Selected Carbonyl Compounds

| Substrate | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 2 hours | 89 |

| Acetone | Isopropyl alcohol | 3 hours | 78 |

Biological Chelation and Therapeutic Implications

KTP derivatives demonstrate biological activity by modulating cellular iron homeostasis, offering potential in cancer therapy.

Key Studies:

-

Antiproliferative Activity: KTp(4-Me) inhibits hepatocellular carcinoma (HCC) cell proliferation (IC₅₀ = 12–15 μM) by inducing S-phase cell cycle arrest and apoptosis .

-

ROS Modulation: Iron chelation by KTp(4-Me) reduces reactive oxygen species (ROS) levels, sensitizing cancer cells to oxidative stress .

Table 3: Biological Effects of KTp(4-Me) in HCC Cells

| Cell Line | Effect on TfR1 Expression | Apoptosis Induction | Reference |

|---|---|---|---|

| HepG2 | 2.5-fold increase | 40% apoptosis | |

| Hep3B | 3.0-fold increase | 35% apoptosis |

Stability and Reaction Conditions

KTP is stable under inert atmospheres but sensitive to moisture. Optimal reactions occur at ambient to moderate temperatures (20–60°C), with yields influenced by steric hindrance in substituted pyrazolyl derivatives .

Safety Notes:

科学的研究の応用

Potassium Tris(1-pyrazolyl)borohydride has several scientific research applications:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various metal complexes.

Biology: The compound is used in the study of enzyme mechanisms and in the synthesis of biologically active molecules.

Industry: The compound is used in the production of fine chemicals and in catalysis

作用機序

The mechanism of action of Potassium Tris(1-pyrazolyl)borohydride involves the donation of hydrogen atoms to other molecules, thereby reducing them. The compound interacts with molecular targets through its borohydride group, which is highly reactive and capable of transferring hydrogen atoms. This reactivity makes it a valuable reagent in various chemical transformations .

類似化合物との比較

Potassium Tris(1-pyrazolyl)borohydride can be compared with other similar compounds such as:

Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound has similar reducing properties but differs in the substitution pattern on the pyrazole rings.

Sodium Tris(1-pyrazolyl)borohydride: Similar in structure but uses sodium instead of potassium, which can affect its reactivity and solubility.

Lithium Tris(1-pyrazolyl)borohydride: Another similar compound that uses lithium, offering different reactivity and handling properties.

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry .

生物活性

Potassium tris(1-pyrazolyl)borohydride (KTp) is a boron-based compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and iron chelation. This article reviews the biological activity of KTp, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.

KTp is a coordination compound where the tris(pyrazolyl)borate ligand binds to potassium ions. It is characterized by its ability to chelate metal ions, particularly ferrous iron, which plays a crucial role in various biological processes.

KTp exhibits its biological activity primarily through the following mechanisms:

- Iron Chelation : KTp has been shown to effectively chelate ferrous iron, disrupting cellular iron homeostasis. This disruption can lead to altered signaling pathways associated with iron regulation, such as the upregulation of transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1-alpha (HIF-1α) in hepatocellular carcinoma (HCC) cells .

- Antiproliferative Effects : Studies indicate that KTp can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, in HCC cell lines HepG2 and Hep3B, KTp treatment resulted in significant antiproliferative activity and apoptosis induction .

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of potassium tris(4-methyl-1-pyrazolyl)borohydride (KTp(4-Me)) on HCC cell lines. Results demonstrated that KTp(4-Me) exhibited potent anti-tumor effects, with mechanisms involving iron chelation leading to apoptosis and cell cycle arrest in the S phase .

- Another investigation focused on the cytotoxicity of various tris(pyrazolyl)borate complexes, highlighting that while some complexes showed significant activity against cancer cell lines, KTp itself did not exhibit pronounced cytotoxicity in certain tests .

- Iron Regulation :

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Potassium tris(4-methyl-1-pyrazolyl)borohydride | HepG2 | 15 | Iron chelation, apoptosis induction |

| This compound | A549 | >100 | Minimal cytotoxicity |

| Copper(I) complexes with tris(pyrazol-1-yl)borates | CH1/PA-1 | 10 | Cytotoxic profile via membrane permeability |

特性

CAS番号 |

18583-60-3 |

|---|---|

分子式 |

C9H10BKN6 |

分子量 |

252.13 g/mol |

IUPAC名 |

potassium;tri(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1 |

InChIキー |

IBNGZWIUPDMZMG-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

異性体SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

正規SMILES |

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Potassium Hydrotris(1-pyrazolyl)borate in organometallic synthesis?

A1: Potassium Hydrotris(1-pyrazolyl)borate, often abbreviated as KTp, acts as a versatile ligand in organometallic chemistry. It readily replaces labile ligands in metal complexes, enabling the synthesis of novel organometallic compounds. For instance, it reacts with a mixture of Ti(CO)₃(dmpe)₂ and Ti(CO)₅(dmpe) under a CO atmosphere, leading to the formation of (HB(Pz)₃)Ti(CO)₄⁻ by selectively binding to free dmpe and facilitating the isolation of pure Ti(CO)₅(dmpe) [].

Q2: How does the structure of surfactants incorporating Potassium Hydrotris(1-pyrazolyl)borate influence their aggregation behavior in aqueous solutions?

A2: Studies on quaternary ammonium surfactants using Potassium Hydrotris(1-pyrazolyl)borate as the counterion revealed interesting aggregation properties []. The alkyl chain length of the surfactant significantly impacted the critical aggregation concentration (CAC) and Krafft temperature. ¹H NMR spectroscopy suggested the formation of small aggregates in water, with an association observed between the quaternary ammonium and Hydrotris(1-pyrazolyl)borate ions above their respective CACs. This highlights the influence of both the counterion and the surfactant's hydrophobic tail on the self-assembly process in aqueous environments.

Q3: Are there any analytical techniques that provide insights into the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants?

A3: Yes, cryo-etch high-resolution scanning electron microscopy (cryo-SEM) has been employed to study the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants []. Specifically, cryo-SEM analysis suggested that dodecyl- and tetradecyltrimethylammonium hydrotris(1-pyrazolyl)borate likely form unique segregation patterns upon plunge-freezing and cryo-etching of their aqueous solutions. This technique provides valuable visual information about the self-assembled structures formed by these surfactants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。